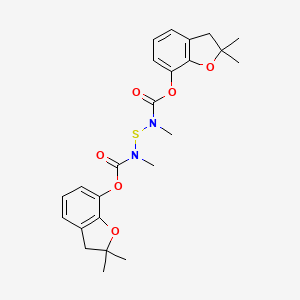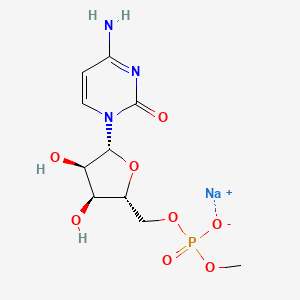![molecular formula C10H15NO B13842570 (2R)-2-prop-1-ynoxy-1-azabicyclo[2.2.2]octane](/img/structure/B13842570.png)
(2R)-2-prop-1-ynoxy-1-azabicyclo[2.2.2]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Talsaclidine is a non-selective muscarinic acetylcholine receptor agonist. It acts as a full agonist at the M1 subtype and as a partial agonist at the M2 and M3 subtypes . It was initially developed for the treatment of Alzheimer’s disease but showed only modest or poor efficacy in clinical trials .
Vorbereitungsmethoden
Talsaclidine can be synthesized through a series of chemical reactions involving quinuclidinol as a precursor. One method involves the derivatization of 3-®-quinuclidinol, which is an important precursor for the synthesis of muscarinic receptor ligands . The synthetic route typically involves the use of high-performance liquid chromatography (HPLC) for the separation and quantification of the desired enantiomers . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Talsaclidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Talsaclidine can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Talsaclidine has been used in various scientific research applications, including:
Chemistry: It serves as a model compound for studying muscarinic acetylcholine receptor agonists.
Biology: Talsaclidine is used to investigate the role of muscarinic receptors in biological systems.
Medicine: It has been studied for its potential therapeutic effects in treating Alzheimer’s disease.
Industry: Talsaclidine is used in the development of new muscarinic receptor agonists and related compounds.
Wirkmechanismus
Talsaclidine exerts its effects by binding to muscarinic acetylcholine receptors. It acts as a full agonist at the M1 subtype and as a partial agonist at the M2 and M3 subtypes . This binding activates the receptors, leading to various physiological responses. The molecular targets and pathways involved include the activation of G-proteins and subsequent intracellular signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Talsaclidine is compared with other muscarinic acetylcholine receptor agonists such as aceclidine and vedaclidine . While all these compounds target muscarinic receptors, talsaclidine is unique in its selectivity and efficacy at different receptor subtypes. Similar compounds include:
Aceclidine: Another muscarinic receptor agonist with different receptor subtype selectivity.
Vedaclidine: A muscarinic receptor agonist with distinct pharmacological properties.
Talsaclidine’s uniqueness lies in its ability to act as a full agonist at the M1 subtype and as a partial agonist at the M2 and M3 subtypes, which may contribute to its specific therapeutic effects and side effect profile .
Eigenschaften
Molekularformel |
C10H15NO |
|---|---|
Molekulargewicht |
165.23 g/mol |
IUPAC-Name |
(2R)-2-prop-1-ynoxy-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C10H15NO/c1-2-7-12-10-8-9-3-5-11(10)6-4-9/h9-10H,3-6,8H2,1H3/t10-/m1/s1 |
InChI-Schlüssel |
CCCPECWWWXKJGR-SNVBAGLBSA-N |
Isomerische SMILES |
CC#CO[C@@H]1CC2CCN1CC2 |
Kanonische SMILES |
CC#COC1CC2CCN1CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


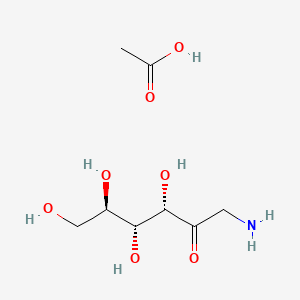
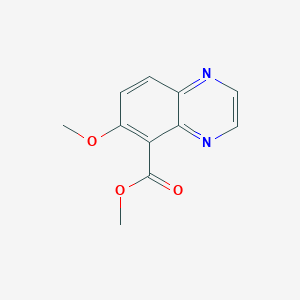
![4,6-Diamino-1,3a-dimethylhexahydro-2H-pyrano[4,3-d]oxazol-2-one](/img/structure/B13842499.png)
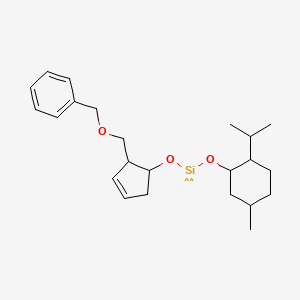
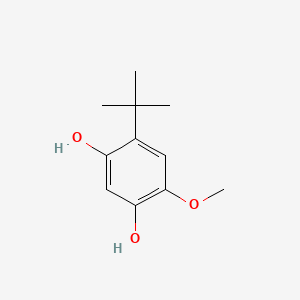
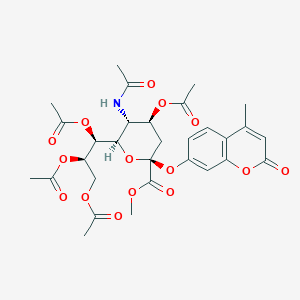


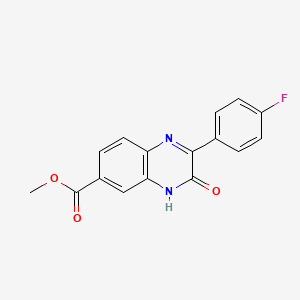
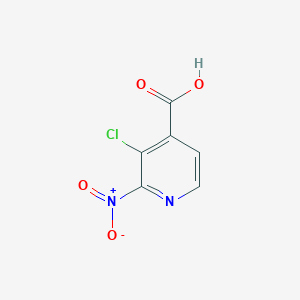
![[UL-13C6gal]Lactose](/img/structure/B13842568.png)
![Ethyl 5.7-dioxo-4-phenethyl-2-(1 H-pyrazol-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13842575.png)
